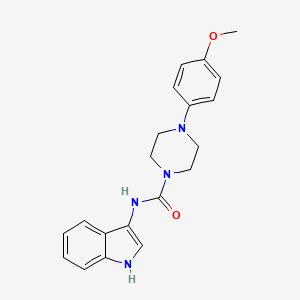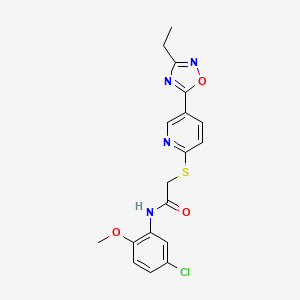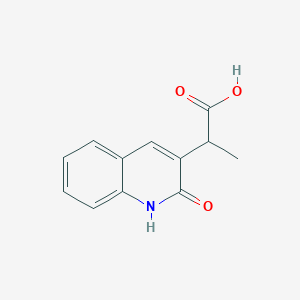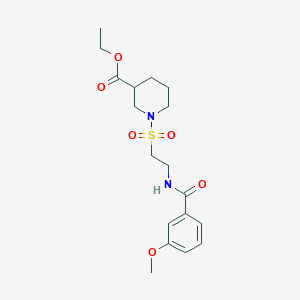
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide, also known as IND-4, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IND-4 is a piperazine derivative that belongs to the class of indole-based compounds.
作用機序
The exact mechanism of action of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors that are involved in tumor growth and inflammation. N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has been found to inhibit the activity of COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase), which are enzymes involved in the synthesis of inflammatory mediators. It has also been found to bind to the serotonin transporter and inhibit its activity, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in tumor cells. It has also been found to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, leading to antidepressant-like effects.
実験室実験の利点と制限
One of the major advantages of using N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide in lab experiments is its low toxicity and high selectivity towards cancer cells and inflammatory cells. This makes it a promising candidate for the development of new anticancer and anti-inflammatory drugs. However, one of the limitations of using N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide. One of the directions is the development of new formulations of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide that can improve its solubility and bioavailability. Another direction is the investigation of the potential of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide as a drug for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide needs to be further elucidated to understand its full therapeutic potential. Finally, the safety and efficacy of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide need to be evaluated in clinical trials to determine its suitability as a drug for human use.
Conclusion:
In conclusion, N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a promising compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and depression. Its low toxicity and high selectivity towards cancer cells and inflammatory cells make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide involves the reaction of 4-methoxyphenylpiperazine with indole-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under an inert atmosphere. The resulting product is purified using column chromatography to obtain pure N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide.
科学的研究の応用
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antidepressant properties. N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has shown promising results in the treatment of breast cancer, colon cancer, and leukemia. It has also been found to be effective in reducing inflammation in animal models of arthritis and colitis. In addition, N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide has shown antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
N-(1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)23-10-12-24(13-11-23)20(25)22-19-14-21-18-5-3-2-4-17(18)19/h2-9,14,21H,10-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXSWPXAUCCIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate](/img/structure/B2947164.png)


![3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2947167.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947168.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947169.png)

![3-amino-N-(2,4-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947174.png)
![5-Fluoro-4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2947179.png)

![3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947181.png)

![2-(3,5-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2947185.png)
